

A Comparative Analysis of Diterpenes from Celastrus Species: Phytochemistry and Pharmacological Potential

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Compound of Interest

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The genus *Celastrus*, belonging to the Celastraceae family, is a rich source of structurally diverse secondary metabolites, including a significant number of diterpenoids. These compounds have garnered considerable interest within the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties. This guide provides a comparative analysis of diterpenes isolated from various *Celastrus* species, with a focus on their chemical diversity and pharmacological effects, supported by experimental data.

Chemical Diversity of Diterpenes in Celastrus Species

Diterpenes are a class of C₂₀ terpenoids that exhibit a remarkable variety of skeletal structures. In the *Celastrus* genus, the most prominent types of diterpenes identified are of the abietane, kaurane, and podocarpane skeletons. While sesquiterpenoids, particularly β -dihydroagarofurans, are more extensively studied in this genus, the diterpenoid constituents represent a promising area for drug discovery.^[1]

Celastrus orbiculatus has been a notable source of abietane and kaurane-type diterpenoids.^[2] A study on the stems of *C. orbiculatus* led to the isolation of a new C₁₉-norabietane diterpenoid, nortriptonoterpene, along with several known abietane and kaurane derivatives.^[2]

Furthermore, research on this species has identified podocarpane-type trinorditerpenoids with significant anti-inflammatory activity.[3]

Celastrus angulatus and *Celastrus paniculatus* are also known to produce a variety of terpenoids.[4][5][6][7][8][9] While much of the research on these species has focused on sesquiterpenoids and triterpenoids, the presence of diterpenes contributes to their overall phytochemical profile and therapeutic potential.[10][11][12]

Comparative Biological Activities

The diterpenes isolated from *Celastrus* species have demonstrated significant potential in preclinical studies, particularly in the areas of oncology and inflammation.

Cytotoxic Activity:

Diterpenoids from *C. orbiculatus* have shown cytotoxic effects against various cancer cell lines. For instance, certain abietane and kaurane-type diterpenes exhibited cytotoxicity against the SGC-7901 human gastric cancer cell line.[2] The cytotoxic potential of compounds from this genus is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Activity:

Diterpenoids from *C. orbiculatus* have been shown to possess potent anti-inflammatory properties. Deoxynimbidiol and a novel podocarpane-type trinorditerpenoid isolated from this species demonstrated significant inhibitory effects on the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and various interleukins in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3]

The anti-inflammatory mechanism of these diterpenoids involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[3]

Quantitative Data Summary

The following table summarizes the reported cytotoxic and anti-inflammatory activities of selected diterpenes from *Celastrus orbiculatus*.

| Compound Class | Diterpene Type | Source Species | Biological Activity | Cell Line/Assay | IC50 / Potency | Reference |
|-------------------------|-----------------|----------------|---------------------|--------------------------|----------------|-----------|
| Nortriptone terpene | C19-norabietane | C. orbiculatus | Cytotoxicity | SGC-7901 | 63.2 μ M | [2] |
| Compound 7 | Abietane | C. orbiculatus | Cytotoxicity | SGC-7901 | 80.9 μ M | [2] |
| Compound 11 | Kaurane | C. orbiculatus | Cytotoxicity | SGC-7901 | 56.7 μ M | [2] |
| Deoxynimbidiol | Diterpenoid | C. orbiculatus | Anti-inflammatory | RAW264.7 (NO inhibition) | 4.9 μ M | [3] |
| Trinorditerpenoid (New) | Podocarpane | C. orbiculatus | Anti-inflammatory | RAW264.7 (NO inhibition) | 12.6 μ M | [3] |

Experimental Protocols

General Isolation and Purification of Diterpenes:

The general methodology for isolating diterpenes from *Celastrus* species involves several key steps:

- **Extraction:** The dried and powdered plant material (e.g., stems, roots) is typically extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
- **Fractionation:** The crude extracts are subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over silica gel.
- **Chromatographic Separation:** The active fractions are further purified using a combination of chromatographic techniques, including repeated column chromatography (silica gel, Sephadex LH-20) and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

- **Structure Elucidation:** The chemical structures of the isolated diterpenes are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ^1H , ^{13}C , COSY, HMBC, HSQC), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[\[2\]](#)
[\[3\]](#)

In Vitro Cytotoxicity Assay (MTT Assay):

- **Cell Culture:** Human cancer cell lines (e.g., SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO_2 .
- **Treatment:** Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the isolated diterpenes for a specified period (e.g., 48 hours).
- **MTT Addition:** After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- **Solubilization and Measurement:** The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

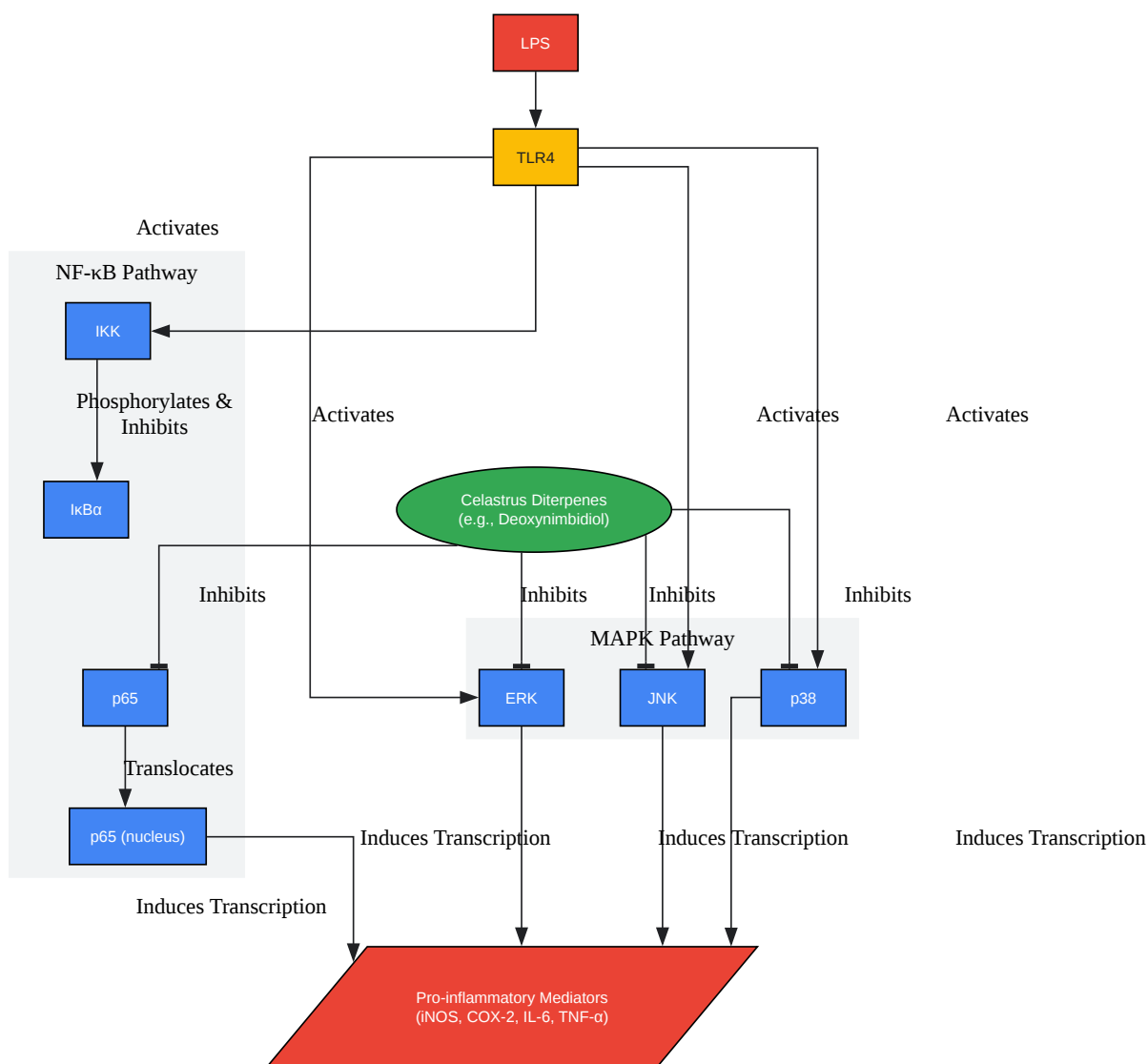
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW264.7 Macrophages):

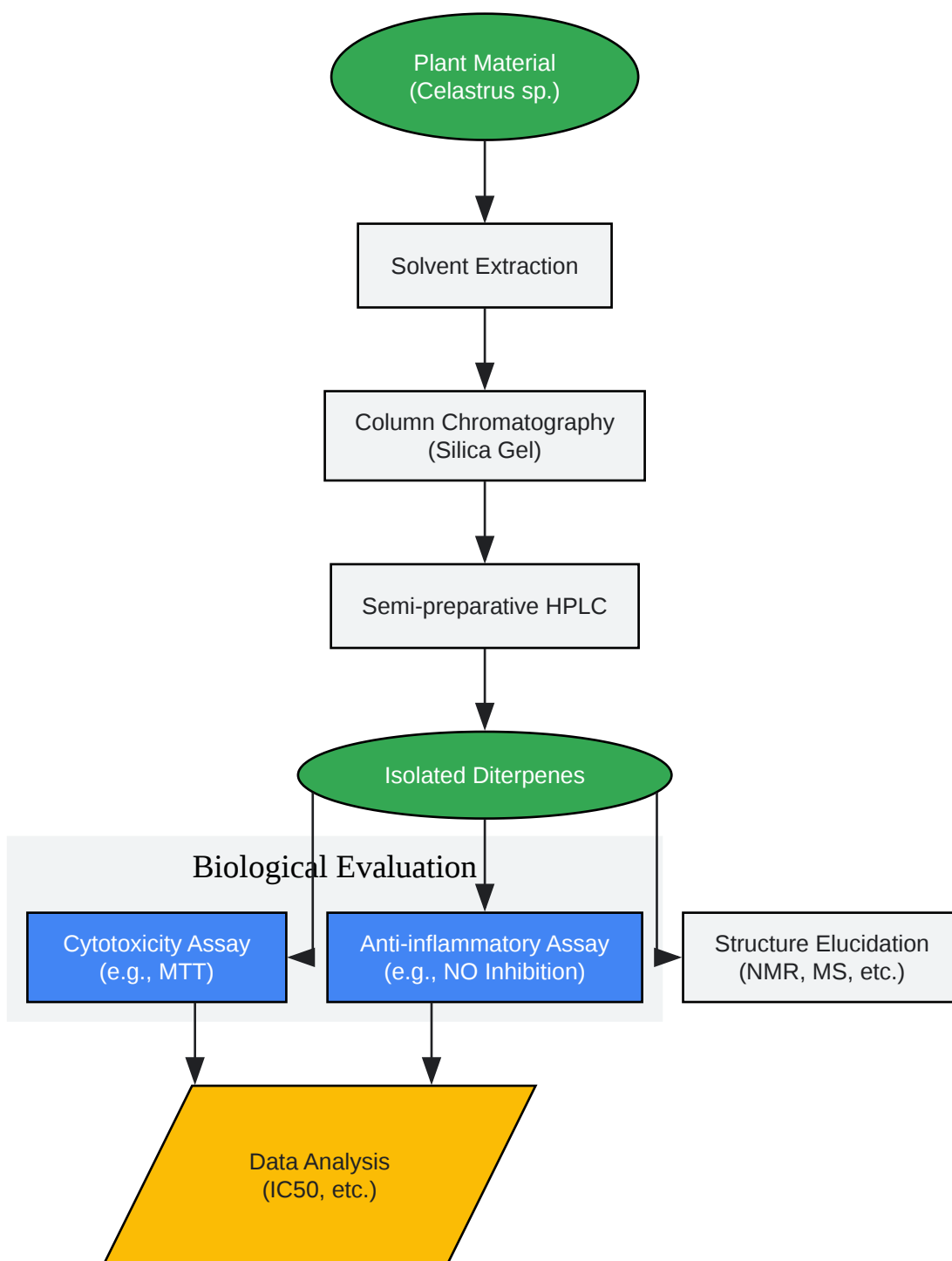
- **Cell Culture:** RAW264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Cells are pre-treated with various concentrations of the diterpenes for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- **Nitrite Measurement:** After an incubation period (e.g., 24 hours), the production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the

culture supernatant using the Griess reagent.

- Data Analysis: The absorbance is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve. The inhibitory effect of the compounds on NO production is then calculated.

Signaling Pathway and Experimental Workflow Diagrams





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